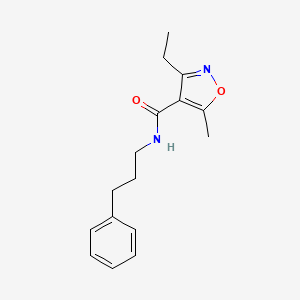
3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide, also known as EMPP, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It has been extensively studied for its potential therapeutic applications in different fields of medicine.
作用機序
3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide exerts its pharmacological effects by acting as a positive allosteric modulator of the GABAA receptor. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the suppression of neuronal excitability, which is responsible for its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is responsible for its anticonvulsant and anxiolytic properties. It has also been found to inhibit the release of glutamate, which is responsible for its neuroprotective effects. Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its pharmacological properties are well-characterized. However, there are also some limitations to its use in lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. Additionally, its effects on different animal models may vary, which can make it difficult to extrapolate its effects to humans.
将来の方向性
There are several future directions for the study of 3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of chronic pain. Additionally, future studies could investigate the effects of this compound on different animal models and explore its potential use in combination with other drugs.
合成法
3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide is synthesized by using a multi-step reaction process. The first step involves the synthesis of 3-ethyl-5-methylisoxazole-4-carboxylic acid, which is then reacted with 3-phenylpropylamine to form the corresponding amide. The amide is further reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylmorpholine to form this compound.
科学的研究の応用
3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in different fields of medicine. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-ethyl-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-14-15(12(2)20-18-14)16(19)17-11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPDENBAHQGWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(3-{[(4'-fluoro-3-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6018831.png)

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6018844.png)
![6-amino-4-[3-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6018852.png)
![[1-(5-quinoxalinylmethyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6018857.png)


![2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B6018873.png)
![3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6018876.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(phenoxyacetyl)-4-piperidinyl]propanamide](/img/structure/B6018900.png)


![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B6018930.png)